5-Bromo-2-chloro-3-fluoropyridin-4-amine 5-Bromo-2-chloro-3-fluoropyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18186022
InChI: InChI=1S/C5H3BrClFN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10)
SMILES:
Molecular Formula: C5H3BrClFN2
Molecular Weight: 225.44 g/mol

5-Bromo-2-chloro-3-fluoropyridin-4-amine

CAS No.:

Cat. No.: VC18186022

Molecular Formula: C5H3BrClFN2

Molecular Weight: 225.44 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-3-fluoropyridin-4-amine -

Specification

Molecular Formula C5H3BrClFN2
Molecular Weight 225.44 g/mol
IUPAC Name 5-bromo-2-chloro-3-fluoropyridin-4-amine
Standard InChI InChI=1S/C5H3BrClFN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10)
Standard InChI Key PJYXQFXKMYJPFD-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=N1)Cl)F)N)Br

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The molecule consists of a pyridine ring substituted at positions 2 (chlorine), 3 (fluorine), 4 (amine), and 5 (bromine). This substitution pattern creates distinct electronic effects:

  • Bromine at C5 introduces steric bulk and polarizability, facilitating nucleophilic aromatic substitutions.

  • Chlorine at C2 and fluorine at C3 create an electron-deficient ring system, enhancing electrophilic reactivity.

  • The amine group at C4 offers hydrogen-bonding capabilities and serves as a directing group for further functionalization .

The SMILES notation NC1=CC(Br)=CN=C1F\text{NC1=CC(Br)=CN=C1F} and InChIKey PJYXQFXKMYJPFD-UHFFFAOYSA-N provide precise descriptors for computational modeling .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight225.44 g/mol
Melting Point52°C (analogous compound)
Purity (Commercial)≥98.0% (historical)
Storage RecommendationsRefrigeration

Electronic and Steric Effects

Density functional theory (DFT) simulations predict strong electron withdrawal from the halogen atoms, rendering the pyridine ring highly electrophilic. The amine group’s lone pair participates in resonance, stabilizing charge distribution during reactions. Steric hindrance from bromine and chlorine restricts access to the C5 and C2 positions, respectively, directing reactivity toward C6 and the amine site.

Synthesis and Manufacturing Considerations

Existing Methodologies

While no published synthesis routes explicitly target 5-bromo-2-chloro-3-fluoropyridin-4-amine, analogous compounds like 5-bromo-2,4-dichloropyridine provide methodological insights . A plausible three-step approach involves:

  • Bromination: Electrophilic bromination of 2-amino-4-chloropyridine using Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

  • Diazotization: Conversion of the amine to a diazonium salt with NaNO2/HCl\text{NaNO}_2/\text{HCl}.

  • Chlorination/Fluorination: Sandmeyer-type reactions to introduce chlorine and fluorine .

This pathway achieves total yields >50% in related systems, though optimization would be required for the target compound .

Challenges in Scale-Up

Key barriers include:

  • Regioselectivity: Competing halogenation at adjacent positions.

  • Amino Group Stability: Risk of oxidation or unintended substitution during diazotization.

  • Purification: Separating polyhalogenated byproducts via column chromatography or crystallization .

Biological and Industrial Applications

Pharmaceutical Intermediate

Polyhalogenated pyridines serve as precursors for kinase inhibitors and antipsychotics. The amine group allows conjugation to bioactive moieties, while halogens enhance blood-brain barrier permeability .

Materials Science

The compound’s electron-deficient structure makes it a candidate for:

  • Organic semiconductors: As an n-type dopant in photovoltaic cells.

  • Ligand design: Coordinating transition metals in catalytic systems.

Future Research Directions

Synthetic Optimization

Developing one-pot halogenation strategies and flow chemistry approaches could improve yields and reduce costs. Computational modeling (e.g., DFT) may identify optimal reaction conditions .

Biological Screening

Priority areas include:

  • Antimicrobial assays: Testing against multidrug-resistant pathogens.

  • Kinase inhibition studies: Targeting EGFR or JAK-STAT pathways .

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